molecular formula C27H34N2O6 B2744452 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide CAS No. 921794-51-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2744452
CAS No.: 921794-51-6
M. Wt: 482.577
InChI Key: SKEDRVGPAFMQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrobenzo[b][1,4]oxazepin-4-one core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural modifications include:

  • 3,3-Dimethyl substituents: Enhance steric bulk, likely influencing conformational flexibility and binding interactions.
  • 8-yl-linked 3,4,5-triethoxybenzamide: The triethoxybenzamide moiety contributes significant hydrophobicity and electron density, which may impact solubility and target binding.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-7-13-29-20-12-11-19(16-21(20)35-17-27(5,6)26(29)31)28-25(30)18-14-22(32-8-2)24(34-10-4)23(15-18)33-9-3/h7,11-12,14-16H,1,8-10,13,17H2,2-6H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEDRVGPAFMQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of 370.47 g/mol. The compound features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepin core and a triethoxybenzamide moiety.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of similar structural classes have shown promising antitumor effects. For example, compounds with benzoxazepin structures have been linked to inhibition of cancer cell proliferation through modulation of signaling pathways associated with apoptosis and cell cycle regulation .
  • Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties. The presence of specific functional groups can enhance the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells by interfering with cyclin-dependent kinases (CDKs), leading to apoptosis .
  • Inhibition of Signaling Pathways : The compound may modulate key signaling pathways such as the MAPK/ERK pathway which is crucial for cell proliferation and survival in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Compounds in this class might alter ROS levels within cells, contributing to their cytotoxic effects against tumor cells .

Case Studies

Several studies have explored the biological activities of similar compounds:

StudyFindings
Umesha et al. (2009)Investigated pyrazole derivatives showing significant antitumor activity in breast cancer cell lines .
Research on Benzoxazepin DerivativesDemonstrated inhibition of tumor growth in various cancer models through modulation of apoptotic pathways .
Antimicrobial StudiesShowed efficacy against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights critical structural differences between the target compound and its analogs:

Compound Name Core Structure R1 (Position 5) R2 (Position 3) Amide Substituent Biological Target/Activity Reference
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide (Target) Tetrahydrobenzo[b][1,4]oxazepin-4-one Allyl 3,3-Dimethyl 3,4,5-Triethoxybenzamide Not reported (Inferred: kinase/inflammation)
(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide Tetrahydrobenzo[b][1,4]oxazepin-4-one Benzyl H 1H-1,2,4-Triazole-3-carboxamide RIPK1 inhibitor (anti-inflammatory)
(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl Tetrahydrobenzo[b][1,4]oxazepin-4-one Benzyl H Isoxazole-3-yl Not reported (Catalogued bioactive)
N-Formyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Tetrahydrobenzo[f][1,4]thiazepine Phenyl H Formyl Not reported (Synthetic intermediate)

Key Observations :

  • 5-Allyl vs. Benzyl: Allyl’s smaller size and unsaturated bond may confer distinct steric and electronic properties compared to bulkier benzyl groups in analogs.
  • Amide Variations :
    • The triethoxybenzamide in the target compound is more lipophilic and electron-rich than the triazole or isoxazole groups in analogs, which could influence solubility, membrane permeability, and target selectivity .

Preparation Methods

Core Tetrahydrobenzo[b]oxazepine Synthesis

The benzo[b]oxazepine core is typically constructed via cyclization reactions. A scalable approach involves:

  • Bromination of 2-aminophenol derivatives to introduce electrophilic sites for ring closure.
  • Cyclocondensation with γ-keto esters under acidic conditions to form the oxazepine ring.
  • Allylation and dimethylation using allyl bromide and methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) to install the 5-allyl-3,3-dimethyl substituents.

Example Protocol

  • React 7-bromo-2,3-dihydrobenzo[f]oxazepine (1 eq) with allyl bromide (1.2 eq) and methyl iodide (2.5 eq) in DMF at 80°C for 12 hours.
  • Purify via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3) to yield the core intermediate (58–63% yield).

3,4,5-Triethoxybenzamide Moiety Preparation

The triethoxybenzamide fragment is synthesized through sequential etherification and amidation:

  • Esterification of gallic acid with ethanol using H$$2$$SO$$4$$ as a catalyst to form triethyl gallate.
  • Hydrolysis to 3,4,5-triethoxybenzoic acid under basic conditions (NaOH, reflux).
  • Conversion to acid chloride using thionyl chloride (SOCl$$_2$$), followed by coupling with ammonia to generate the primary amide.

Key Reaction Conditions

  • Triethyl gallate synthesis: 80°C, 6 hours, 85% yield.
  • Amidation: 0°C, 2 hours, 78% yield.

Coupling of Core and Benzamide Fragments

The final step involves coupling the oxazepine core with the triethoxybenzamide moiety via nucleophilic acyl substitution:

  • Activation of the benzamide as an acyl chloride using oxalyl chloride[(ClCO)$$_2$$O].
  • Reaction with the oxazepine amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Purification via recrystallization (ethanol/water) or preparative HPLC.

Optimized Parameters

  • Molar ratio: 1:1.1 (core:benzamide chloride).
  • Temperature: −10°C to 0°C to minimize side reactions.
  • Yield: 72–84% after crystallization.

Process Optimization and Scalability

Telescoped Synthesis

A telescoped approach eliminates intermediate isolation, enhancing efficiency:

  • One-pot cyclization and alkylation reduces solvent waste and processing time.
  • In situ activation of the benzamide avoids storage of moisture-sensitive intermediates.

Scalability Data

Step Batch Size (kg) Yield (%) Purity (%)
Core synthesis 15 58 98.5
Benzamide preparation 10 76 97.8
Final coupling 7.5 84 99.7

Data adapted from.

Solvent and Catalyst Selection

  • Solvents : DMF and dichloromethane are preferred for solubility, though greener alternatives (e.g., 2-MeTHF) are under investigation.
  • Catalysts : Pd(OAc)$$_2$$ improves allylation efficiency but requires strict oxygen-free conditions.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : $$^1$$H NMR confirms substitution patterns (e.g., allyl protons at δ 5.2–5.8 ppm, ethoxy groups at δ 1.2–1.4 ppm).
  • HPLC : Purity >99% achieved via gradient elution (C18 column, acetonitrile/water).

Thermal Stability

  • DSC : Melting point observed at 182–184°C (decomposition above 250°C).
  • TGA : Weight loss <1% at 150°C, indicating suitability for long-term storage.

Challenges and Mitigation Strategies

Regioselectivity in Allylation

Competing O- and N-allylation is mitigated by:

  • Using bulky bases (e.g., DBU) to favor N-allylation.
  • Low-temperature conditions (−20°C).

Purification of Polar Intermediates

  • Counterion exchange : Converting intermediates to hydrochloride salts improves crystallinity.
  • Simulated moving bed (SMB) chromatography : Enhances resolution for closely eluting impurities.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Reproducibility checks : Validate results across ≥3 independent labs.
  • Impurity profiling : LC-MS to identify byproducts (e.g., hydrolyzed allyl groups) that may interfere with activity .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI). Prioritize binding poses with ΔG < −8 kcal/mol .
  • Kinetic studies : Perform enzyme inhibition assays (e.g., stopped-flow spectrometry) to determine Ki and inhibition type (competitive/uncompetitive) .
  • Cellular imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.